molecular formula C23H18FN5O B2670551 3-(3-fluorophenyl)-N-[(3-methoxyphenyl)methyl]triazolo[1,5-a]quinazolin-5-amine CAS No. 866847-15-6

3-(3-fluorophenyl)-N-[(3-methoxyphenyl)methyl]triazolo[1,5-a]quinazolin-5-amine

Cat. No. B2670551
M. Wt: 399.429
InChI Key: SAWMTJHXSDTQTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-fluorophenyl)-N-[(3-methoxyphenyl)methyl]triazolo[1,5-a]quinazolin-5-amine is a chemical compound that belongs to the class of triazoloquinazoline derivatives. It has attracted much attention from the scientific community due to its potential applications in various fields such as medicinal chemistry, drug discovery, and material science.

Scientific Research Applications

Anticancer Activity

Triazoloquinazoline derivatives have been synthesized with the aim of fulfilling structural requirements essential for anticancer activity. Certain derivatives displayed significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines, indicating their potential as anticancer agents (B. N. Reddy et al., 2015). Another study identified triazoloquinazolinone-based compounds as potent inhibitors of tubulin assembly and anticancer activity in a large panel of cancer cell lines, highlighting their role as vascular disrupting agents (Mohsine Driowya et al., 2016).

Antimicrobial Activities

New triazole derivatives were synthesized and demonstrated to possess good to moderate antimicrobial activities against various test microorganisms. This suggests the potential application of these compounds in developing new antimicrobial agents (H. Bektaş et al., 2007).

H1-antihistaminic Agents

A series of triazoloquinazolin-5-ones were synthesized and tested for their in vivo H1-antihistaminic activity, showing significant protection against histamine-induced bronchospasm in guinea pigs. These findings suggest their potential as a new class of H1-antihistaminic agents, with some compounds exhibiting minimal sedation compared to standard treatments (V. Alagarsamy et al., 2009).

Tubulin Polymerization Inhibitors and Anticancer Activity

Research into triazoloquinazolinone-based compounds as tubulin polymerization inhibitors and vascular disrupting agents for cancer therapy has shown promising results. Certain derivatives inhibited tubulin assembly and demonstrated potent anticancer activity across a broad range of cancer cell lines, indicating their potential as effective cancer therapeutics (Mohsine Driowya et al., 2016).

properties

IUPAC Name

3-(3-fluorophenyl)-N-[(3-methoxyphenyl)methyl]triazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18FN5O/c1-30-18-9-4-6-15(12-18)14-25-22-19-10-2-3-11-20(19)29-23(26-22)21(27-28-29)16-7-5-8-17(24)13-16/h2-13H,14H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAWMTJHXSDTQTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNC2=NC3=C(N=NN3C4=CC=CC=C42)C5=CC(=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-fluorophenyl)-N-[(3-methoxyphenyl)methyl]triazolo[1,5-a]quinazolin-5-amine

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